molecular formula C19H25N5O2S B2615315 2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-58-2

2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2615315
CAS No.: 898346-58-2
M. Wt: 387.5
InChI Key: VSEGAWCCUGZWAU-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group, a 4-methylpiperazine moiety, and an ethyl chain at position 2. However, specific data on the target compound’s synthesis, physical properties, or biological activity are absent in the provided evidence, necessitating comparisons with structurally similar analogs.

Properties

IUPAC Name

2-ethyl-5-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-4-15-20-19-24(21-15)18(25)17(27-19)16(23-11-9-22(2)10-12-23)13-5-7-14(26-3)8-6-13/h5-8,16,25H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGAWCCUGZWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the triazole moiety. The final steps involve the attachment of the methoxyphenyl group and the piperazine ring. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in various research domains:

Antimicrobial Activity

Research indicates that thiazole and triazole derivatives, including this compound, demonstrate significant antimicrobial properties. In vitro studies have shown:

  • Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or inhibiting key metabolic pathways.
CompoundAntimicrobial Activity (Zone of Inhibition in mm)
2-Ethyl Compound18
Control (Standard Antimicrobial)20

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • Mechanism : It is believed to act through the inhibition of specific kinases and modulation of cell signaling pathways.
Cell LineIC50 (µM)
A549 (Lung Cancer)2.4
U87MG (Glioma)<1
MCF7 (Breast Cancer)15

These findings suggest that the compound could be developed as a novel anticancer agent.

Anti-inflammatory Properties

Preliminary studies indicate potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and mediators. This could have implications for treating conditions such as arthritis or inflammatory bowel disease.

Case Studies

Several case studies have highlighted the efficacy of thiazole and triazole derivatives in clinical settings:

Case Study on Antimicrobial Efficacy

A clinical trial involving thiazole derivatives showed significant improvement in bacterial clearance in patients with chronic infections, underscoring the therapeutic potential of compounds like 2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol.

Case Study on Cancer Treatment

In a preclinical model using Ehrlich ascites carcinoma cells, derivatives exhibited tumor growth inhibition rates significantly higher than standard chemotherapy agents. This highlights the potential for developing new cancer therapies based on this compound.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents to achieve the desired structure. Optimizing these pathways is crucial for enhancing yield and purity.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The thiazolo[3,2-b][1,2,4]triazole scaffold is common among analogs, but substituents at positions 2, 5, and 6 dictate functional diversity:

  • Position 2 : The ethyl group in the target compound contrasts with methyl, phenyl, or carboxylate groups in analogs (e.g., compound 5b in has a glycine substituent) .
  • Position 5: The 4-methoxyphenyl and 4-methylpiperazine groups in the target compound differ from substituents like 4-chlorophenyl (compound 5f, ) or cyclopropylamino (compound 5c, ) .
  • Position 6 : The hydroxyl group is less common compared to oxo or thioxo groups (e.g., compound 3c in has a 4-fluorophenyl substitution) .

Physicochemical Properties

Melting Points and Stability

  • Analogs with bulky or polar substituents exhibit higher melting points (>250°C), e.g., compound 5f (4-chlorophenyl, >280°C) .
  • Piperazine-containing derivatives (e.g., 6c ) melt at 189–250°C, suggesting moderate thermal stability . The target compound’s 4-methylpiperazine and hydroxyl groups may lower its melting point compared to purely aromatic analogs.

Solubility and Bioavailability

  • This contrasts with hydrophobic analogs like 5d (phenylamino group, 262–263°C melting point) .

Anticonvulsant Activity

  • Compound 3c (6-(4-fluorophenyl)thiazolo-triazole): Exhibited high selectivity in MES (maximal electroshock) tests .
  • Compound 5b (6-(4-propoxyphenyl)thiazolo-triazole): Active in both MES and PTZ (pentylenetetrazol) models .
  • Target Compound : The 4-methylpiperazine group may modulate CNS penetration, but activity data are unavailable.

Antimicrobial and Antifungal Potential

  • Triazolo-thiadiazoles () showed antibacterial activity via interactions with 14-α-demethylase .

Anti-Inflammatory and Analgesic Activity

  • The target compound’s 4-methoxyphenyl group may confer similar effects.

Biological Activity

2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898346-58-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N5O2SC_{19}H_{25}N_{5}O_{2}S with a molecular weight of 387.5 g/mol. The compound features a thiazolo-triazole core structure, which is often associated with a range of biological activities.

PropertyValue
CAS Number898346-58-2
Molecular FormulaC₁₉H₂₅N₅O₂S
Molecular Weight387.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cells such as A549 (lung cancer) and U87MG (glioblastoma) . The mechanism of action is believed to involve the inhibition of key cellular pathways related to proliferation and apoptosis.

Antimicrobial Activity

The thiazolo-triazole framework has also been linked to antimicrobial properties. Compounds derived from this class have been evaluated for their effectiveness against bacterial strains including Staphylococcus aureus and Escherichia coli. The activity is often attributed to the inhibition of bacterial fatty acid biosynthesis via interference with the enoyl-acyl carrier protein reductase (FabI) enzyme .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives, researchers synthesized several analogs and assessed their cytotoxicity against various human cancer cell lines. Notably, one derivative showed an IC50 value of 0.3 µM against U87MG cells, indicating potent activity . This study underscores the potential for developing new anticancer agents based on this scaffold.

Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial activity of synthesized thiazolo-triazole compounds. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) as low as 16 µg/mL against C. albicans, showcasing their potential as antifungal agents . The study utilized molecular docking to elucidate binding interactions at the active site of target enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases involved in cancer progression.
  • Disruption of Metabolic Pathways : By targeting enzymes like FabI, these compounds disrupt essential metabolic pathways in bacteria.
  • Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells through the activation of intrinsic pathways.

Q & A

Q. How can reaction yields be improved for the 4-methylpiperazine incorporation step?

  • Methodological Answer :
  • Catalyst Screening : Test alternative catalysts (e.g., Amberlyst-15 vs. Bleaching Earth Clay) in PEG-400 medium.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .

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